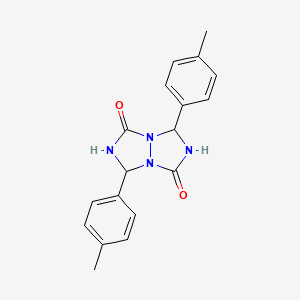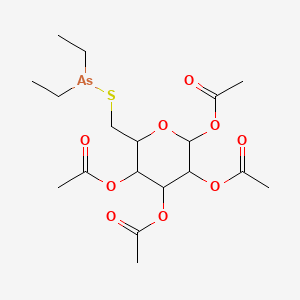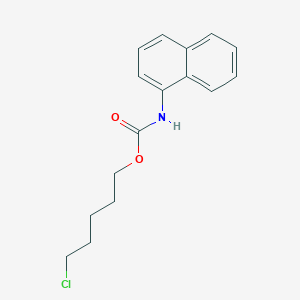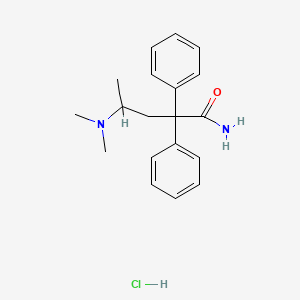
Aminopentamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aminopentamide hydrochloride is a potent antispasmodic agent primarily used in veterinary medicine. It is a cholinergic blocking agent for smooth muscle, similar in action to atropine. This compound is often marketed under the brand name Centrine and is used to treat acute abdominal visceral spasms, pylorospasm, hypertrophic gastritis, and associated symptoms such as nausea, vomiting, and diarrhea in dogs and cats .
Méthodes De Préparation
The synthesis of aminopentamide hydrochloride involves several steps. One common method includes the reaction of 4-(dimethylamino)-2,2-diphenylpentanamide with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the purity and yield of the final product . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Analyse Des Réactions Chimiques
Aminopentamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
Aminopentamide hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in the study of antispasmodic agents and their mechanisms.
Biology: Researchers use it to study the effects of cholinergic blocking agents on smooth muscle tissues.
Medicine: Its primary application is in veterinary medicine for treating gastrointestinal disorders in animals.
Industry: It is used in the formulation of veterinary pharmaceuticals
Mécanisme D'action
Aminopentamide hydrochloride exerts its effects by blocking cholinergic receptors in smooth muscle tissues. This action reduces the tone and amplitude of colonic contractions, decreases gastric secretion and acidity, and significantly reduces gastric motility. The molecular targets include muscarinic cholinergic receptors, which are part of the parasympathetic nervous system .
Comparaison Avec Des Composés Similaires
Aminopentamide hydrochloride is similar to other antispasmodic agents such as atropine and hyoscine butylbromide. it is unique in its prolonged effect on reducing colonic contractions and its specific use in veterinary medicine. Other similar compounds include:
Atropine: A widely used antispasmodic and anticholinergic agent.
Hyoscine Butylbromide: Another antispasmodic agent used to treat abdominal pain and discomfort
This compound stands out due to its specific application in veterinary medicine and its effectiveness in treating gastrointestinal disorders in animals.
Propriétés
Numéro CAS |
2019-75-2 |
|---|---|
Formule moléculaire |
C19H25ClN2O |
Poids moléculaire |
332.9 g/mol |
Nom IUPAC |
4-(dimethylamino)-2,2-diphenylpentanamide;hydrochloride |
InChI |
InChI=1S/C19H24N2O.ClH/c1-15(21(2)3)14-19(18(20)22,16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13,15H,14H2,1-3H3,(H2,20,22);1H |
Clé InChI |
NNCPYVVEKIAMCB-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


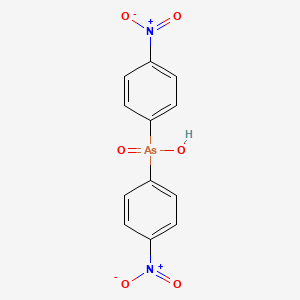


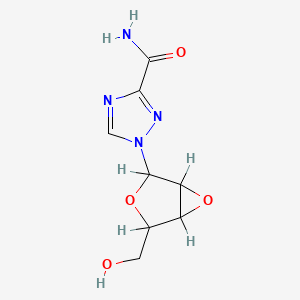

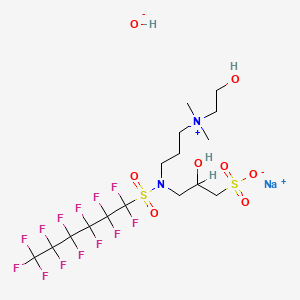


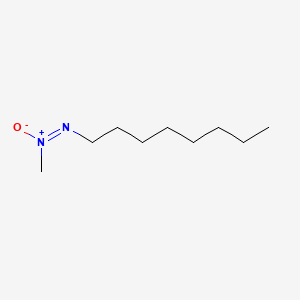
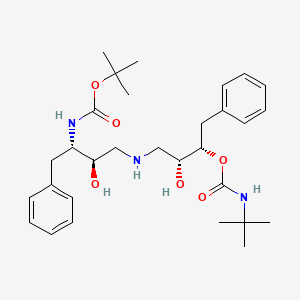
![N,N-Dipropyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine](/img/structure/B12796701.png)
